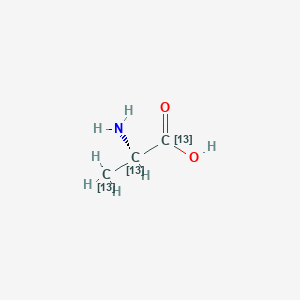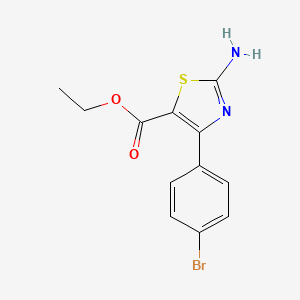
4-(3-Iodobenzyl)morpholine
Overview
Description
4-(3-Iodobenzyl)morpholine, also known as 1-Iodo-3-[(morpholin-4-yl)methyl]benzene or Morpholine, 4-[(3-iodophenyl)methyl]-, is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Morpholines, including 4-(3-Iodobenzyl)morpholine, can be synthesized from 1,2-amino alcohols and related compounds. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another approach involves the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For example, the synthesis of substituted morpholines can be achieved through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Chemical Synthesis and Stability
- Synthesis and Stability: The primary kinetic isotope effect in hydrogen atom transfer using morpholine derivatives, including those similar to 4-(3-Iodobenzyl)morpholine, has been studied. One study revealed that morpholines bearing iodobenzyl groups showed specific radical generation and stabilization patterns, crucial for synthetic chemistry applications (Wood et al., 2013).
Medical Research: Inhibitors and Antimicrobial Agents
- Biomedical Imaging: Iodinated polyesters derived from morpholine and iodobenzyl bromide have been synthesized for enhanced X-ray contrast properties. These materials demonstrate potential as radio-opaque biomaterials in biomedical imaging (Lex et al., 2020).
- Antibacterial Agents: Morpholine derivatives have been synthesized and evaluated for their antibacterial properties. One study on 4-(2-Aminoethyl) morpholine derivatives indicated significant antibacterial activity against various gram-positive and gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).
- Antimicrobial Modulation: Research has focused on the modulating activity of compounds like 4-(Phenylsulfonyl) morpholine, exploring their impact on the antibiotic resistance of multi-drug resistant strains, particularly in increasing the efficacy of other antimicrobial agents (Oliveira et al., 2015).
Polymer Research
- Polymeric Applications: Morpholine-functional polymers have been developed with unique thermo-responsive properties, useful in various industrial and potentially medical applications. The synthesis and testing of these polymers demonstrated their controlled response to temperature changes (Lessard et al., 2012).
Enzyme Inhibition Studies
- Inhibition of Enzymes: Morpholine derivatives have been studied as inhibitors of enzymes like DNA-dependent protein kinase. This research is crucial in understanding the role of these compounds in potentially regulating biological processes, including those involved in cancer treatment (Cano et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-[(3-iodophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCSNJJTDANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590428 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodobenzyl)morpholine | |
CAS RN |
731812-03-6 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



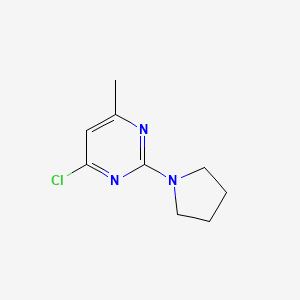


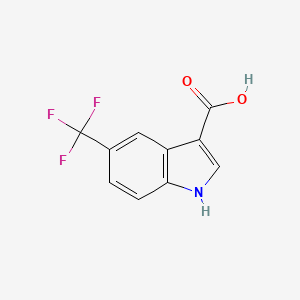
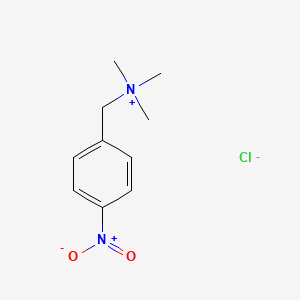

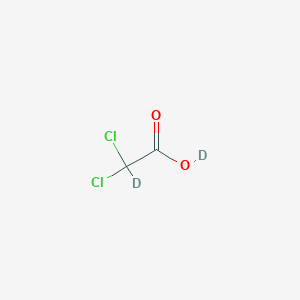
![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)
